molecular formula C13H14ClN3OS B11097622 5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11097622
M. Wt: 295.79 g/mol
InChI Key: YMFUCCQWAZIRBL-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-chlorobenzoyl hydrazinecarbodithioate. This intermediate is then cyclized with formaldehyde and pyrrolidine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one
  • [(2-chlorophenyl)methyl][2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine

Uniqueness

5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C13H14ClN3OS/c14-11-6-2-1-5-10(11)12-15-17(13(19)18-12)9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-9H2

InChI Key

YMFUCCQWAZIRBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C(=S)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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